

Spectroscopic Data of Thesinine and Its Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **thesinine**, a pyrrolizidine alkaloid, and its glycosidic derivatives. The information presented herein is crucial for the identification, characterization, and analysis of these compounds in various matrices, aiding in phytochemical research and drug development.

Spectroscopic Data

The structural elucidation of **thesinine** and its derivatives has been primarily accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and to a lesser extent, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

Thesinine

Thesinine is the aglycone core of several naturally occurring pyrrolizidine alkaloids. Its structure has been confirmed through detailed spectroscopic analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Thesinine**



| Position | ¹Η NMR (δ, ppm, J in Hz) | ¹³ C NMR (δ, ppm) |
|----------|------------------------------------|------------------------------|
| 1 | 4.15 (m) | 75.8 |
| 2 | 2.05 (m), 2.20 (m) | 34.5 |
| 3 | 3.20 (m), 3.95 (m) | 54.1 |
| 5 | 2.80 (m), 3.40 (m) | 53.8 |
| 6 | 1.95 (m) | 29.7 |
| 7 | 1.95 (m) | 61.9 |
| 8 | 3.35 (m) | 60.5 |
| 9 | 4.75 (d, J=13.5), 4.90 (d, J=13.5) | 62.3 |
| 2' | 6.30 (d, J=16.0) | 118.5 |
| 3' | 7.60 (d, J=16.0) | 144.8 |
| 1" | - | 126.0 |
| 2", 6" | 7.45 (d, J=8.5) | 129.8 |
| 3", 5" | 6.80 (d, J=8.5) | 115.9 |
| 4" | - | 159.5 |
| C=O | - | 167.2 |

Note: Data is compiled based on the aglycone moiety discussed in Herrmann et al., 2002.[1][2]

Table 2: Mass Spectrometry, IR, and UV-Vis Data for Thesinine



| Technique | Data |
|--|--|
| Mass Spectrometry (ESI-MS) | m/z 288.1 [M+H]+ |
| Infrared (IR) Spectroscopy (cm ⁻¹) | ~3400 (O-H), ~1710 (C=O, ester), ~1630 (C=C), ~1605, 1515 (aromatic C=C) |
| UV-Vis Spectroscopy (nm) | λmax ~225, ~310 |

Thesinine-4'-O-β-D-glucoside

This glycosylated form of **thesinine** has been isolated from Borago officinalis.[1][3]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for **Thesinine**-4'-O-β-D-glucoside



| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³ C NMR (δ, ppm) |
|----------------------|------------------------------------|------------------------------|
| Aglycone (Thesinine) | | |
| 1 | 4.16 (m) | 75.9 |
| 2 | 2.06 (m), 2.21 (m) | 34.6 |
| 3 | 3.22 (m), 3.96 (m) | 54.2 |
| 5 | 2.81 (m), 3.42 (m) | 53.9 |
| 6 | 1.96 (m) | 29.8 |
| 7 | 1.96 (m) | 62.0 |
| 8 | 3.36 (m) | 60.6 |
| 9 | 4.76 (d, J=13.5), 4.91 (d, J=13.5) | 62.4 |
| 2' | 6.45 (d, J=16.0) | 117.5 |
| 3' | 7.65 (d, J=16.0) | 145.1 |
| 1" | - | 127.2 |
| 2", 6" | 7.55 (d, J=8.8) | 129.5 |
| 3", 5" | 7.15 (d, J=8.8) | 117.1 |
| 4" | - | 160.8 |
| C=O | - | 167.0 |
| Glucose Moiety | | |
| 1''' | 5.05 (d, J=7.5) | 101.2 |
| 2"' | 3.50-3.70 (m) | 74.8 |
| 3"' | 3.50-3.70 (m) | 77.9 |
| 4''' | 3.50-3.70 (m) | 71.3 |
| 5"' | 3.50-3.70 (m) | 78.2 |







6'''

3.75 (dd, J=12.0, 5.0), 3.90
(dd, J=12.0, 2.0)

62.5

Note: Data is based on Herrmann et al., 2002.[1][3]

E/Z-Thesinine-O-4'-α-rhamnoside

Stereoisomers of **thesinine** rhamnoside have been identified in grasses of the Poaceae family. [4]

Table 4: ¹H and ¹³C NMR Spectroscopic Data for E-**Thesinine**-O-4'-α-rhamnoside



| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³ C NMR (δ, ppm) |
|----------------------|--------------------------|------------------------------|
| Aglycone (Thesinine) | | |
| 1 | ~4.15 | ~76.0 |
| 2 | ~2.0-2.2 | ~34.7 |
| 3 | ~3.2, ~3.9 | ~54.3 |
| 5 | ~2.8, ~3.4 | ~54.0 |
| 6 | ~1.95 | ~29.9 |
| 7 | ~1.95 | ~62.1 |
| 8 | ~3.35 | ~60.7 |
| 9 | ~4.7-4.9 | ~62.5 |
| 2' | ~6.40 (d, J=16.0) | ~117.8 |
| 3' | ~7.62 (d, J=16.0) | ~145.0 |
| 1" | - | ~127.5 |
| 2", 6" | ~7.50 (d, J=8.5) | ~129.6 |
| 3", 5" | ~7.10 (d, J=8.5) | ~117.0 |
| 4" | - | ~160.5 |
| C=O | - | ~167.1 |
| Rhamnose Moiety | | |
| 1''' | ~5.40 (d, J=1.5) | ~99.5 |
| 2"" | ~4.10 (m) | ~72.0 |
| 3''' | ~3.80 (m) | ~72.2 |
| 4''' | ~3.50 (m) | ~73.5 |
| 5"' | ~3.95 (m) | ~70.5 |
| 6''' | ~1.30 (d, J=6.0) | ~18.5 |



Note: Approximate data based on Koulman et al., 2008.[4]

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of **thesinine** and its derivatives, based on established procedures for pyrrolizidine alkaloids.

Isolation and Purification

- Extraction: Dried and ground plant material (e.g., seeds of Borago officinalis) is defatted with a non-polar solvent like hexane. The defatted material is then extracted with aqueous methanol.
- Acid-Base Partitioning: The methanol extract is evaporated, and the residue is dissolved in dilute acid (e.g., 0.5 M H₂SO₄). This acidic solution is washed with a moderately polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic impurities.
- Alkaloid Extraction: The acidic aqueous phase is then made basic (pH ~9-10) with a base such as ammonia or sodium carbonate and extracted with a chlorinated solvent like chloroform or dichloromethane to yield the crude alkaloid fraction.
- Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures with increasing polarity) to separate the individual alkaloids. Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy

- Sample Preparation: 1-5 mg of the purified alkaloid is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:



- ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: Proton-decoupled spectra are acquired. A larger spectral width (~200 ppm) is used.
- 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

- Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used, often coupled with liquid chromatography (LC-MS).
- Sample Introduction: The purified compound, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the ESI source or injected into the LC system.
- Ionization: ESI is typically performed in positive ion mode to generate protonated molecules [M+H]+.
- Analysis:
 - Full Scan: A full scan analysis is performed to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.
 - Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information about the necine base and the ester side chain. For glycosides, characteristic losses of the sugar moieties are observed.[5]

IR and UV-Vis Spectroscopy

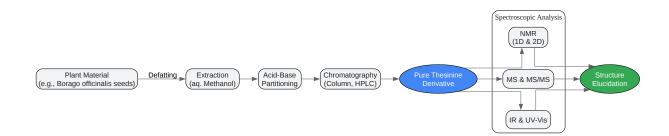
IR Spectroscopy:



- Sample Preparation: The sample is typically prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).
- Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
- UV-Vis Spectroscopy:
 - Sample Preparation: The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol, at a known concentration.
 - Data Acquisition: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm. The wavelengths of maximum absorbance (λmax) are reported.

Visualizations

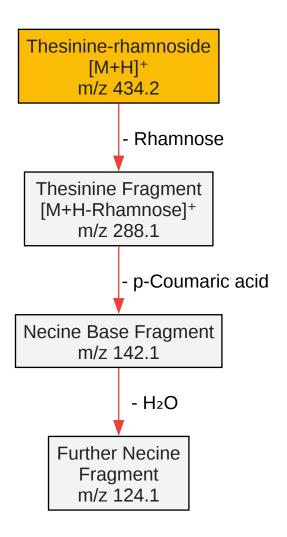
The following diagrams illustrate key workflows and relationships in the study of **thesinine** and its derivatives.



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Caption: General workflow for the isolation and structural elucidation of **thesinine** derivatives.



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Caption: Mass spectral fragmentation of a **thesinine** glycoside.[5]

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